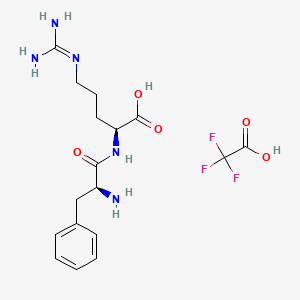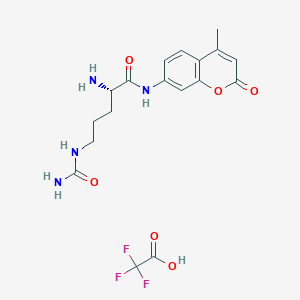
2-(Hexafluoropropoxy)ethyl amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexafluoropropoxy)ethyl amine, also known as 2-HFPE, is an organofluorine compound used in a variety of applications. It is a colorless liquid with a boiling point of 107°C and a melting point of -41°C. 2-HFPE is a versatile compound with a wide range of applications in research and industry, making it an important chemical for many areas of study.
Aplicaciones Científicas De Investigación
2-(Hexafluoropropoxy)ethyl amine is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst for the synthesis of polymers. It is also used as a reactant in the synthesis of pharmaceuticals and other compounds. This compound is used in the production of fluorinated polymers, which have applications in the fields of aerospace, electronics, and medical devices.
Mecanismo De Acción
2-(Hexafluoropropoxy)ethyl amine acts as a nucleophile, meaning it can donate electrons to form a covalent bond with an electrophile. The Lewis acid catalyst serves to activate the hexafluoropropene, which then reacts with the ethanolamine to form the intermediate. The intermediate then reacts with the ethanolamine to form the desired this compound product.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the growth of several species of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity, inhibiting the growth of Candida albicans. In addition, this compound has been shown to have antiviral activity against the herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Hexafluoropropoxy)ethyl amine has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and handle. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it should be noted that this compound is a highly reactive compound and should be handled with care.
Direcciones Futuras
Future research on 2-(Hexafluoropropoxy)ethyl amine could focus on exploring its potential applications in the medical field. For example, further studies could be conducted to examine its potential use as an antimicrobial agent or as a potential antiviral agent. Additionally, further research could be conducted to explore its potential use as a catalyst for organic synthesis or as a reactant in the synthesis of pharmaceuticals and other compounds. Finally, additional research could be conducted to explore its potential use in the production of fluorinated polymers.
Métodos De Síntesis
2-(Hexafluoropropoxy)ethyl amine is synthesized by reacting hexafluoropropene with ethanolamine in the presence of a catalytic amount of a Lewis acid. The reaction proceeds in two steps, with the first step being the formation of the 2-hexafluoropropoxyethylamine intermediate. The intermediate is then reacted with the ethanolamine to form the desired this compound product.
Propiedades
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3H,1-2,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLBHWIESYVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)

![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)
![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)

![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)






